(E)-2-(2-Ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1360111-87-0
Cat. No.: VC8070122
Molecular Formula: C10H19BO3
Molecular Weight: 198.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1360111-87-0 |
|---|---|
| Molecular Formula | C10H19BO3 |
| Molecular Weight | 198.07 g/mol |
| IUPAC Name | 2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C10H19BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h7-8H,6H2,1-5H3/b8-7+ |
| Standard InChI Key | MRAYNLYCQPAZJN-BQYQJAHWSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C/OCC |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C=COCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=COCC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting its stereochemistry and substituents. Its molecular formula is C₁₀H₁₉BO₃, with a molecular weight of 198.07 g/mol . The CAS Registry Number 1201905-61-4 uniquely identifies it in chemical databases .
Table 1: Key Chemical Identifiers
Stereochemical Configuration
The (E) designation indicates that the ethoxy and boronate groups reside on opposite sides of the double bond. This configuration is critical for its reactivity in cross-coupling reactions, as the trans arrangement minimizes steric hindrance during palladium coordination .
Synthesis and Manufacturing
Industrial Production Methods
The compound is synthesized via hydroboration reactions, where pinacol borane reacts with ethoxyacetylene derivatives under controlled conditions. Commercial suppliers such as Thermo Scientific and Krackeler Scientific offer it in purities ranging from 95% to 98% .
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Liquid | |
| Density | 0.935 g/mL at 25°C | |
| Boiling Point | 50°C (0.3 mmHg) | |
| Refractive Index | 1.446 | |
| Storage Conditions | 2–8°C, moisture-sensitive |
Purification and Quality Control
Chromatographic techniques (e.g., silica gel column chromatography) are employed to achieve high purity. Analytical methods such as ¹H NMR and GC-MS verify the absence of residual solvents and byproducts .
Reactivity and Mechanistic Insights
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides to form carbon-carbon bonds. The boronate’s electron-deficient boron atom facilitates transmetallation with palladium catalysts, while the pinacol ester enhances stability .
Example Reaction:
This reaction is pivotal in synthesizing azaindoles and doryanine derivatives, as noted in patent WO2021026672A1 .
Stability Under Ambient Conditions
Despite its moisture sensitivity, the pinacol ester group confers relative stability compared to free boronic acids. Storage at 2–8°C in sealed containers is recommended to prevent hydrolysis .
Applications in Pharmaceutical Chemistry
Anticancer Drug Development
Patent WO2021026672A1 highlights the compound’s role in synthesizing WDR5 inhibitors, which disrupt histone methylation in cancer cells . For instance, coupling with brominated heterocycles yields molecules that inhibit the MLL1-WDR5 protein interaction, a target in leukemia therapy .
Synthesis of Heterocycles
The ethoxyvinyl group acts as a dienophile in Diels-Alder reactions, enabling access to tetracyclic frameworks. This utility is demonstrated in the preparation of diazaindoles, which exhibit antimicrobial activity .
Future Research Directions
Expanding Catalytic Applications
Exploring nickel-catalyzed couplings could reduce reliance on palladium, lowering costs and environmental impact. Preliminary studies suggest feasibility with α-bromoamides .
Bioconjugation Strategies
Functionalizing the ethoxyvinyl group for protein labeling presents opportunities in chemical biology. Site-specific modifications of antibodies and enzymes are under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume